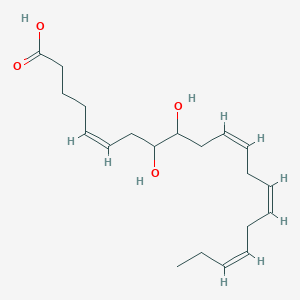

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

Descripción general

Descripción

8,9-DiHETE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA; ). It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases. Dietary EPA supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9, 11,12, and 14,15 forms.

Mecanismo De Acción

Target of Action

The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .

Mode of Action

8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .

Biochemical Pathways

8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .

Pharmacokinetics

It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.

Result of Action

8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .

Análisis Bioquímico

Biochemical Properties

8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .

Cellular Effects

8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .

Molecular Mechanism

The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Metabolic Pathways

8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .

Actividad Biológica

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 338.48 g/mol

- CAS Number : 192461-96-4

-

Structural Formula :

8,9-DiHETE is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:

- TRPV Channel Modulation : Research indicates that 8,9-DiHETE inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .

- Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, 8,9-DiHETE participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .

Biological Activities

- Anti-inflammatory Effects :

- Cardiovascular Health :

- Cellular Proliferation :

Case Study: Colitis Healing

A study investigating the effects of 8,9-DiHETE on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of 8,9-DiHETE was notably higher during the recovery phase compared to acute inflammation stages .

Research Findings Summary

Aplicaciones Científicas De Investigación

Biological Significance

8,9-DiHET is recognized for its role as a bioactive lipid mediator. It is involved in various biological processes including inflammation, cell signaling, and modulation of immune responses. The compound is synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases .

Inflammation and Immune Response

8,9-DiHET has been studied for its anti-inflammatory properties. Research indicates that it can inhibit leukotriene production, which is implicated in allergic responses and chronic inflammatory diseases such as asthma . The compound's ability to modulate immune responses makes it a candidate for therapeutic interventions in inflammatory disorders.

Cardiovascular Health

The compound has potential applications in cardiovascular medicine due to its inhibitory effects on lipoxygenases involved in the metabolism of arachidonic acid. By inhibiting these enzymes, 8,9-DiHET may help reduce the risk of atherosclerosis and other cardiovascular diseases .

Cancer Research

Studies have shown that eicosanoids can influence tumor growth and metastasis. 8,9-DiHET's role in cell signaling pathways may provide insights into its potential as an anti-cancer agent. Ongoing research is focusing on how this compound affects cancer cell proliferation and apoptosis .

Neuroprotection

Recent findings suggest that eicosanoids like 8,9-DiHET may have neuroprotective effects. They could play a role in neuroinflammation and neurodegenerative diseases by modulating inflammatory responses within the central nervous system .

Case Studies

Propiedades

IUPAC Name |

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFSSCYFERVGJQ-JJUYGIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348077 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867350-87-6 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.